molecular formula C21H18O12 B1234991 Luteolin-7-glucuronide

Luteolin-7-glucuronide

Katalognummer: B1234991
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: VSUOKLTVXQRUSG-DAZJWRSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luteolin-7-glucuronide is a flavonoid glycoside found in various medicinal plants, recognized for its significant potential in multiple areas of biomedical research. Its well-documented anti-inflammatory mechanism involves the inhibition of key signaling pathways. Studies show it suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and IL-1β in LPS-stimulated macrophages by inhibiting transforming growth factor beta-activated kinase 1 (TAK1), which leads to reduced activation of NF-κB, p38, and JNK . Recent research also highlights its role as an inhibitor of the NLRP3 inflammasome, reducing the expression of caspase-1 and mature IL-1β, which suggests applicability in acute lung injury (ALI) models . Beyond inflammation, this compound exhibits promising cholesterol-lowering effects. Research indicates that extracts rich in this compound can significantly reduce total cholesterol in HepG2 cells by downregulating the expression of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, positioning it as a candidate for functional foods aimed at preventing hypercholesterolemia . Furthermore, investigations into cerebral ischemia/reperfusion injury reveal a strong neuroprotective role. The compound was shown to attenuate cerebral damage in a transient middle cerebral artery occlusion (tMCAO) rat model, an effect linked to the preservation of the blood-brain barrier's integrity through the amelioration of tight junction proteins ZO-1 and occludin and the reduction of matrix metalloproteinase MMP-9 . Its additional antioxidative properties, mediated through the activation of the Nrf2 pathway, further contribute to its cellular protective profile .

Eigenschaften

Molekularformel

C21H18O12

Molekulargewicht

462.4 g/mol

IUPAC-Name

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

InChI-Schlüssel

VSUOKLTVXQRUSG-DAZJWRSOSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Isomerische SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Synonyme

luteolin-7-glucuronide

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action
Luteolin-7-glucuronide exhibits significant anti-inflammatory properties, particularly through the inhibition of the NLRP3 inflammasome pathway. A study demonstrated that aerosol inhalation of L7Gn significantly reduced pulmonary injury in a rat model of acute lung injury (ALI) induced by lipopolysaccharide (LPS) exposure. The results indicated that L7Gn inhibited inflammatory cell infiltration and enhanced lung function by downregulating key components of the NLRP3 inflammasome, including IL-1β and IL-18 .

Case Study: Aerosol Inhalation
In an experimental setup, L7Gn was administered via aerosol to rats with LPS-induced ALI. The study utilized various methodologies such as ELISA and Western blotting to assess inflammatory markers. The findings indicated a marked reduction in inflammatory mediators, suggesting that L7Gn could serve as a potential therapeutic agent for respiratory inflammation .

Neuroprotective Effects

Impact on Depression and Stress
Recent research highlighted the potential of L7Gn in improving depression-like behaviors and stress coping mechanisms. In a study involving sleep deprivation-induced stress in rats, treatment with L7Gn resulted in significant improvements in behavioral tests such as the tail suspension test and forced swimming test. Furthermore, L7Gn treatment led to increased phosphorylation of tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), which are critical components of the brain-derived neurotrophic factor (BDNF) signaling pathway .

Data Summary: Behavioral Improvements

TreatmentTest UsedResults
L7GnTail Suspension TestReduced immobility time
L7GnForced Swimming TestIncreased swimming time

Cholesterol-Lowering Effects

Research Findings
this compound has been investigated for its cholesterol-lowering effects, particularly in extracts from Perilla frutescens. A study quantified the levels of this compound in various leaf extracts and assessed its impact on total cholesterol levels in HepG2 cells. The results indicated that higher concentrations of L7Gn correlated with significant reductions in cholesterol levels, suggesting its potential role as a natural hypolipidemic agent .

Data Summary: Cholesterol Assay Results

Extract SourceConcentration (mg/mL)Total Cholesterol Reduction (%)
Perilla frutescens0.515
Perilla frutescens1.025
Perilla frutescens2.035

Vorbereitungsmethoden

Biochemical Pathways

This compound is synthesized via glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate (UDP)-glucuronosyltransferases (UGTs). Specifically, luteolin 7-O-glucuronosyltransferase facilitates the transfer of a glucuronic acid moiety from UDP-glucuronate to the 7-hydroxyl group of luteolin, yielding this compound and UDP as byproducts. This enzymatic process is critical in both mammalian metabolism and plant biosynthesis, with the latter serving as a primary source for extraction.

In Vitro Enzymatic Production

Recent studies have optimized recombinant UGT enzymes for large-scale synthesis. For instance, UGT78D1 from Acanthus hirsutus has demonstrated high specificity for luteolin, achieving conversion rates exceeding 80% under controlled pH (7.4) and temperature (37°C) conditions. The reaction mixture typically includes:

  • Luteolin : 0.5–1.0 mM

  • UDP-glucuronate : 2.0–3.0 mM

  • Enzyme activity : 10–15 U/mL

Purification involves affinity chromatography with resin-bound UDP, followed by lyophilization to obtain the final product.

Plant Extraction and Purification

Source Materials

This compound is abundant in Acanthus hirsutus, Secale cereale (rye), and Herba Ixeritis Sonchifoliae. The latter, a traditional Chinese medicinal herb, has been extensively studied for industrial-scale extraction due to its high flavonoid content.

Optimized Extraction Protocol

A patented method outlines the following steps for isolating this compound from Herba Ixeritis Sonchifoliae:

  • Pretreatment :

    • Raw material is pulverized and soaked in 5–10 volumes of saturated limewater (pH 12–13) for 2–3 hours to solubilize phenolic compounds.

    • Filtration through a molecular weight cut-off (MWCO) 2000–6000 Da ultrafiltration membrane removes high-molecular-weight impurities.

    • Subsequent nanofiltration (MWCO 200–400 Da) concentrates the target compound.

  • Adsorption and Elution :

    • The filtrate is acidified to pH 3–5 and passed through polyamide resin.

    • Gradient elution with 20–30% ethanol removes impurities, followed by 40–55% ethanol to collect this compound.

  • High-Speed Counter-Current Chromatography (HSCCC) :

    • Solvent system: n-hexane/ethyl acetate/methanol/water (1–3:2–7:3–8:4–10).

    • Operating parameters:

      • Flow rate: 2–3 mL/min

      • Rotation speed: 700–800 rpm

      • Purity achieved: 97.4–98.5% .

Table 1: Yield and Purity from Patent Examples

ParameterExample 1Example 2
Starting material (kg)3.03.0
This compound (g)1.01.2
Purity (%)98.597.4

Alternative Extraction from Lycopi Herba

Ethyl Acetate Fractionation

A study on Lycopi Herba demonstrated that this compound methyl ester, a derivative, can be isolated via solvent partitioning:

  • Crude extract is partitioned with ethyl acetate , enriching the flavonoid fraction.

  • Column chromatography on silica gel with chloroform/methanol gradients further purifies the compound.

  • Final identification is confirmed via UV spectroscopy and mass spectrometry .

Challenges and Industrial Scalability

Enzymatic vs. Plant-Based Methods

  • Enzymatic synthesis offers high specificity but requires costly recombinant enzymes and cofactors.

  • Plant extraction is cost-effective for large-scale production but involves multi-step purification to eliminate co-extractives like chicoric acid.

Solvent System Optimization

The choice of HSCCC solvents significantly impacts yield. Polar solvent systems (e.g., methanol/water) improve recovery rates but may co-elute impurities, necessitating iterative optimization .

Q & A

Q. What methods are recommended for identifying L7Gn in plant extracts or complex matrices?

To identify L7Gn, use HPLC coupled with LC-MS/MS for high specificity. Compare retention times (e.g., L7Gn elutes at tR = 1.67 min in certain LC conditions) and fragmentation patterns (e.g., m/z 285 fragment for flavone glucuronides). Confirm structural isomers (e.g., luteolin-3′-glucuronide) via NMR after chromatographic purification (e.g., LH-20 and RP18 HPLC) .

Q. How should L7Gn be solubilized for in vivo studies to ensure bioavailability?

Use co-solvent systems:

  • DMSO-based formulations : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (2.08 mg/mL).
  • Lipid-based formulations : 10% DMSO + 90% corn oil (2.08 mg/mL). For suspensions, 0.5% methylcellulose + 0.5% Tween-80 (15.71 mg/mL) with sonication. Validate solubility via dynamic light scattering or visual clarity checks .

Q. What are the primary anti-inflammatory mechanisms of L7Gn in macrophage models?

L7Gn suppresses TAK1 -mediated pathways, inhibiting downstream NF-κB , p38 , and JNK activation. It also enhances Nrf2 -dependent antioxidant regulators (e.g., HO-1, GCLC) to reduce oxidative stress. Validate via qPCR for iNOS, COX-2, and IL-6 expression, and Western blot for phosphorylated kinases .

Advanced Research Questions

Q. How can molecular docking guide the study of L7Gn’s multitarget activity (e.g., against SARS-CoV-2)?

Perform in silico docking with targets like RdRp (SARS-CoV-2 RNA polymerase) and NF-κB . Use software (e.g., AutoDock Vina) to assess binding affinities. Key interactions:

  • RdRp : H-bond with ASP760 (binding energy ≤ −7.0 kcal/mol).
  • NF-κB : Hydrophobic interactions with non-active residues. Validate with molecular dynamics simulations (100 ns) to check stability .

Q. How should researchers address contradictory pharmacokinetic data on L7Gn absorption?

Conflicting reports on intestinal absorption (e.g., Caco-2 permeability <0.3 vs. in vivo absorption >30%) may arise from formulation differences. Resolve by:

  • Testing P-glycoprotein (P-gp) substrate/inhibitor status : L7Gn is a P-gp substrate but not an inhibitor.
  • Using ex vivo intestinal perfusion models to measure unidirectional flux.
  • Comparing logKp (skin permeability >−2.5) with VDss (volume of distribution <0.71 L/kg) to predict tissue distribution .

Q. What strategies enhance L7Gn’s bioavailability in preclinical models?

  • Nanoencapsulation : Use lipid-based nanoparticles (e.g., corn oil formulations) to improve solubility .
  • Co-administration with absorption enhancers : Tween-80 or PEG300 to stabilize micelle formation.
  • Prodrug synthesis : Modify glucuronide moieties to reduce first-pass metabolism. Validate via HPLC-MS plasma pharmacokinetics .

Q. How can researchers validate L7Gn’s antidepressant effects in stress models?

In sleep deprivation (SD) stress models , assess:

  • Behavioral tests : Tail suspension (TST) and forced swimming (FST) for depression-like behaviors.
  • Biomarkers : Serum corticosterone (ELISA) and hippocampal BDNF (qPCR/Western blot).
  • Downstream signaling : Phosphorylation of TrkB, ERK, and CREB via Western blot .

Q. What analytical techniques resolve structural ambiguity between L7Gn and its isomers?

  • LC-MS/MS with CID fragmentation : Compare fragment ions (e.g., m/z 285 for glucuronide cleavage).
  • NMR spectroscopy : Analyze anomeric proton signals (δ 5.2–5.5 ppm for β-glucuronide linkage).
  • Chiral chromatography : Differentiate luteolin-7-glucuronide from 3′-glucuronide using chiral columns .

Methodological Notes

  • Contradiction Management : When solubility data conflict (e.g., DMSO vs. corn oil), prioritize in vivo tolerability by testing formulations in pilot toxicity studies .
  • Bioactivity Validation : Combine in vitro (RAW 264.7 macrophages) and in vivo (SD stress models) assays to confirm mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luteolin-7-glucuronide
Reactant of Route 2
Luteolin-7-glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.